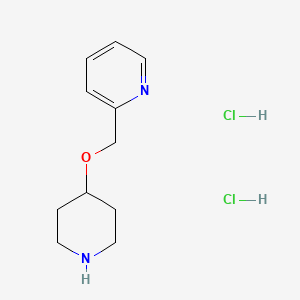
H2N-D-PRO-OME
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H2N-D-PRO-OME is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the chiral center at the second carbon atom makes it an important molecule for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H2N-D-PRO-OME typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the pyrrolidine ring . Another approach involves the intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. Methods such as flow microreactor systems have been developed for the efficient and sustainable production of this compound . These systems allow for precise control of reaction conditions, leading to improved yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
H2N-D-PRO-OME undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
H2N-D-PRO-OME has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mécanisme D'action
The mechanism of action of H2N-D-PRO-OME involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-aminopyrrolidine-2-carboxylate: Similar structure but lacks the chiral center.
Ethyl (2R)-1-aminopyrrolidine-2-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl (2S)-1-aminopyrrolidine-2-carboxylate: Enantiomer of the compound with opposite stereochemistry at the chiral center.
Uniqueness
H2N-D-PRO-OME is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral center allows for selective interactions with other chiral molecules, making it valuable in asymmetric synthesis and chiral resolution processes .
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
methyl (2R)-1-aminopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-8(5)7/h5H,2-4,7H2,1H3/t5-/m1/s1 |
Clé InChI |
GPTHYJZLMPEXPV-RXMQYKEDSA-N |
SMILES isomérique |
COC(=O)[C@H]1CCCN1N |
SMILES canonique |
COC(=O)C1CCCN1N |
Séquence |
P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500941.png)




